![molecular formula C23H34N2O6 B3949597 N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate](/img/structure/B3949597.png)
N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate
Übersicht
Beschreibung
N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate, also known as JNJ-31020028, is a small molecule drug that has been developed as a potential treatment for various neurological disorders. This compound has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein folding.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate is not fully understood, but it is thought to involve the modulation of sigma-1 receptor activity. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes, including calcium signaling, ion channel activity, and protein folding. By modulating the activity of this receptor, this compound may be able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. These include the upregulation of neurotrophic factors, the inhibition of neuroinflammation, and the modulation of ion channel activity. These effects may contribute to the compound's neuroprotective and neurorestorative properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate is its high affinity for the sigma-1 receptor, which makes it a promising therapeutic candidate for various neurological disorders. However, one limitation of this compound is its relatively poor solubility, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that could be pursued in the study of N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate. One direction is the development of more potent and selective sigma-1 receptor modulators that could be used to further investigate the role of this receptor in neurological disorders. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as cancer and metabolic disorders. Finally, the development of new formulations or delivery methods that could improve the solubility and bioavailability of this compound could also be pursued.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-1-(3-methoxybenzyl)-4-piperidinecarboxamide oxalate has been extensively studied in preclinical models of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and neuropathic pain. In these studies, the compound has been shown to have neuroprotective and neurorestorative effects, as well as analgesic properties. The sigma-1 receptor has been implicated in the pathophysiology of these disorders, and the high affinity of this compound for this receptor makes it a promising therapeutic candidate.
Eigenschaften
IUPAC Name |
N-cycloheptyl-1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide;oxalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2.C2H2O4/c1-25-20-10-6-7-17(15-20)16-23-13-11-18(12-14-23)21(24)22-19-8-4-2-3-5-9-19;3-1(4)2(5)6/h6-7,10,15,18-19H,2-5,8-9,11-14,16H2,1H3,(H,22,24);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFYOGCUUALASOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)NC3CCCCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.